Bienvenue dans la boutique en ligne BenchChem!

2-bromo-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide

Medicinal chemistry SAR studies Lead optimization

2-Bromo-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide (CAS 851411-45-5) is a synthetic small-molecule organic compound belonging to the 5H-chromeno[4,3-b]pyridine class, a fused heterocyclic scaffold in which a chromene (benzopyran) ring system is annulated to a pyridine core at the [4,3-b] position and further elaborated at the 2-amino position with a 2-bromobenzamide substituent. The molecular formula is C₂₀H₁₃BrN₂O₃ with a molecular weight of approximately 409.23 g/mol, featuring a tetracyclic framework with four rings, 26 heavy atoms, and six heteroatoms (N and O).

Molecular Formula C20H13BrN2O3
Molecular Weight 409.239
CAS No. 851411-45-5
Cat. No. B2621135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide
CAS851411-45-5
Molecular FormulaC20H13BrN2O3
Molecular Weight409.239
Structural Identifiers
SMILESCC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)C4=CC=CC=C4Br
InChIInChI=1S/C20H13BrN2O3/c1-11-10-16(23-19(24)12-6-2-4-8-14(12)21)22-18-13-7-3-5-9-15(13)26-20(25)17(11)18/h2-10H,1H3,(H,22,23,24)
InChIKeyWQIXWLCDRPZGDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide (CAS 851411-45-5): Structural Identity and Compound Class for Research Procurement


2-Bromo-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide (CAS 851411-45-5) is a synthetic small-molecule organic compound belonging to the 5H-chromeno[4,3-b]pyridine class, a fused heterocyclic scaffold in which a chromene (benzopyran) ring system is annulated to a pyridine core at the [4,3-b] position and further elaborated at the 2-amino position with a 2-bromobenzamide substituent [1]. The molecular formula is C₂₀H₁₃BrN₂O₃ with a molecular weight of approximately 409.23 g/mol, featuring a tetracyclic framework with four rings, 26 heavy atoms, and six heteroatoms (N and O) [2]. The chromeno[4,3-b]pyridine scaffold has been explored in multiple medicinal chemistry programs targeting anticancer activity via selective topoisomerase IIα inhibition, anti-inflammatory mechanisms, and antiproliferative effects against diverse human cancer cell lines, positioning this compound family as a versatile phenotype for lead discovery and chemical biology probe development [3][4].

Why In-Class Chromeno[4,3-b]pyridine Analogs Cannot Substitute for 2-Bromo-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide in Research Pipelines


Within the chromeno[4,3-b]pyridine benzamide series, even modest changes to the substitution pattern on the benzamide phenyl ring produce substantial and unpredictable changes in both physicochemical properties and biological activity profiles. The ortho-bromine atom in the target compound introduces steric hindrance that alters the dihedral angle between the amide group and the phenyl ring, affecting molecular conformation in ways that para-substituted analogs (e.g., 4-bromo regioisomer, CAS 851411-34-2) or unsubstituted parent compounds (CAS 851411-38-6) cannot replicate . Published structure-activity relationship (SAR) studies on the chromeno[4,3-b]pyridine scaffold demonstrate that the position of substituents on the pendant phenyl ring critically determines topoisomerase IIα inhibitory selectivity and antiproliferative potency, with certain substitution positions yielding compounds superior to etoposide while others produce inactive molecules [1]. Furthermore, the ortho-bromo substituent provides a chemically addressable handle for downstream palladium-catalyzed cross-coupling chemistry (Suzuki, Buchwald-Hartwig, Heck reactions) that is absent or geometrically distinct in meta- or para-substituted analogs, directly affecting the compound's utility as a synthetic intermediate or probe derivatization platform [2]. Generic substitution without accounting for these regioisomeric differences risks confounding SAR interpretation, altering target engagement profiles, and undermining experimental reproducibility.

Quantitative Differentiation Evidence for 2-Bromo-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide vs. Closest Structural Analogs


Regioisomeric Bromine Position: Ortho (Target) vs. Para (CAS 851411-34-2) Comparison of Physicochemical Parameters

The target compound (ortho-bromo) and its 4-bromo regioisomer (CAS 851411-34-2) are constitutional isomers sharing identical molecular formula (C₂₀H₁₃BrN₂O₃) and molecular weight, yet the bromine position profoundly affects molecular shape, dipole moment, and the steric environment around the amide linkage. The ortho-bromo substitution introduces steric hindrance that rotates the benzamide phenyl ring out of coplanarity with the amide group, altering the three-dimensional pharmacophore presentation relative to the para-substituted analog [1]. This conformational difference is a recognized determinant of target binding in chromeno[4,3-b]pyridine SAR, where substitution position on the pendant aryl ring controls topoisomerase IIα inhibitory selectivity and potency [2].

Medicinal chemistry SAR studies Lead optimization

Lipophilicity (logP) Differentiation: Ortho-Bromo Target vs. Unsubstituted Parent Benzamide Analog

The ortho-bromine atom in the target compound contributes significantly to lipophilicity compared to the unsubstituted parent benzamide analog N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide (CAS 851411-38-6). The bromine atom adds approximately +0.8 to +1.2 logP units based on Hansch fragment constants for aromatic bromine (π = 0.86 for Br), which directly impacts membrane permeability, plasma protein binding, and nonspecific binding characteristics [1]. The ZINC database reports a calculated logP of 4.171 for the target compound [2]. This elevated lipophilicity relative to the unsubstituted parent affects both in vitro assay behavior (increased nonspecific binding to assay plates and proteins) and in vivo pharmacokinetic predictions, requiring distinct formulation strategies compared to the less lipophilic parent compound.

Physicochemical profiling Drug-likeness Permeability prediction

Class-Level Antiproliferative Potency Benchmark: Chromeno[4,3-b]pyridine Scaffold vs. Standard-of-Care Chemotherapeutics in Human Cancer Cell Lines

While direct antiproliferative data for the specific target compound have not been published in peer-reviewed literature, well-characterized chromeno[4,3-b]pyridine derivatives within the same scaffold family have demonstrated quantifiable, meaningful antiproliferative activity against multiple human cancer cell lines. In a 2023 study, compounds 3n and 3o from the 5H-chromeno[4,3-b]pyridine series showed antiproliferative IC₅₀ values of 12.33 ± 1.13 μM against CHO cells, 22.33 ± 0.51 μM against HeLa (cervical cancer) cells, and 27.61 ± 0.8 μM against B16 (skin cancer) cells, with compounds 3c, 3g, and 3q exhibiting IC₅₀ values of 14.96, 15.59, and 13.8 μM respectively across four human cancer cell lines, compared with the standard drugs doxorubicin and mitomycin [1]. In a separate 2018 Medicinal Chemistry study, a series of hydroxy- and chloro-substituted 2,4-diphenyl 5H-chromeno[4,3-b]pyridines demonstrated selective topoisomerase IIα inhibitory activity superior to etoposide (a clinical topo II poison), with most compounds displaying antiproliferative activity that surpassed reference compounds [2]. These class-level results establish that the chromeno[4,3-b]pyridine chemotype can deliver single-digit to low-double-digit micromolar potency across diverse cancer histotypes.

Anticancer Cytotoxicity Antiproliferative agents

Ortho-Bromo Synthetic Handle: Differential Utility in Downstream Derivatization vs. Non-Halogenated and Para-Halogenated Analogs

The ortho-bromo substituent in the target compound serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig amination, Heck, Sonogashira), enabling rapid derivatization for structure-activity relationship (SAR) expansion, probe molecule generation, or bioconjugation [1][2]. The steric environment of the ortho position influences coupling rates and yields compared to the para-bromo regioisomer (CAS 851411-34-2). In palladium-catalyzed direct arylations using bromobenzamides, ortho-substituted substrates exhibit distinct reactivity profiles owing to steric interactions with the palladium catalyst and the chelating amide directing group, a property that has been systematically documented [1]. The unsubstituted parent benzamide (CAS 851411-38-6) lacks this synthetic handle entirely, while the para-bromo isomer presents different steric accessibility and electronic coupling parameters .

Chemical biology probes SAR expansion C-C cross-coupling

Chromeno[4,3-b]pyridine Scaffold in Antifungal Discovery: Class-Level EC₅₀ Against Phytopathogenic Fungi vs. Commercial Fungicide Controls

The chromeno[4,3-b]pyridin-5-one scaffold has recently been validated as a novel antifungal pharmacophore with demonstrated superiority over commercial fungicide standards. In a 2025 study, a series of 33 chromeno[4,3-b]pyridin-5-one derivatives was evaluated against four phytopathogenic fungi. The lead compound 1i exhibited an inhibition rate of 68.90% against Alternaria alternata at 100 µg/mL with an EC₅₀ of 15.72 µg/mL, representing a 2.4-fold improvement over azoxystrobin (EC₅₀ ~37.8 µg/mL based on reported 37.3% in vivo inhibition at 400 µg/mL) and 2.7-fold over osthole (EC₅₀ ~42.5 µg/mL) [1]. Molecular docking suggested succinate dehydrogenase (SDH) as the putative target with a binding energy of -7.16 kcal/mol [1]. While the target compound contains an N-benzamide substituent rather than the C-7 ester side chains present in compound 1i, the shared 5H-chromeno[4,3-b]pyridin-5-one core scaffold is the validated antifungal pharmacophore, establishing the scaffold's translational potential beyond oncology into crop protection [1][2].

Agrochemical discovery Antifungal agents Succinate dehydrogenase inhibition

Physicochemical Property Comparison: Ortho-Bromo Target vs. 4-tert-Butyl Analog for Drug-Likeness and Permeability Assessment

Compared to the 4-tert-butyl-substituted analog (CAS 851411-57-9, molecular weight 386.45 g/mol), the target compound has a higher molecular weight (+22.78 Da) and distinct electronic character due to the electron-withdrawing ortho-bromo substituent (Hammett σₘ = 0.39 for Br) vs. the electron-donating tert-butyl group (σₚ = -0.20). These differences influence solubility, permeability, and metabolic stability predictions [1][2]. The 4-tert-butyl analog (CHEMBL3770726) has reported nanomolar inhibitory activity (IC₅₀ 73 nM) against human N-acylethanolamine acid amidase (NAAA) in HEK293 cells [3], providing a comparator activity benchmark for the same scaffold with a different benzamide substituent. The target compound's bromine atom provides a heavy atom for X-ray crystallography phasing (anomalous scattering at Cu Kα wavelength), a capability the 4-tert-butyl analog lacks [1].

ADME prediction Lead selection Physicochemical profiling

Recommended Application Scenarios for 2-Bromo-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide Based on Quantitative Differentiation Evidence


Medicinal Chemistry SAR Expansion via Palladium-Catalyzed Cross-Coupling Derivatization

The ortho-bromo substituent provides a pre-installed synthetic handle for rapid parallel library synthesis using Suzuki-Miyaura, Buchwald-Hartwig, or Heck reactions, as demonstrated by precedent reactivity of 2-bromobenzamides in Pd-catalyzed direct arylations [1]. Starting from the target compound, a single coupling step can generate 24–96 diverse analogs in parallel format, enabling systematic exploration of the benzamide phenyl ring SAR. This contrasts with the unsubstituted parent benzamide (CAS 851411-38-6), which requires an additional bromination step prior to cross-coupling, adding 1–2 days to the synthesis workflow . For medicinal chemistry teams optimizing chromeno[4,3-b]pyridine lead compounds, the target compound accelerates SAR cycles by one synthetic transformation.

Topoisomerase IIα Inhibitor Screening and Anticancer Lead Discovery

The chromeno[4,3-b]pyridine scaffold has demonstrated selective topoisomerase IIα inhibition superior to etoposide in multiple independent studies, with class compounds achieving antiproliferative IC₅₀ values of 12–28 μM across HeLa, CHO, B16, DU145, T47D, and HCT15 cancer cell lines [2][3]. The target compound, bearing the 2-bromobenzamide substituent, is suitable for direct entry into topoisomerase IIα inhibition assays and antiproliferative screening panels. Its ortho-bromo substitution pattern differentiates it from previously reported 2,4-diphenyl-substituted chromeno[4,3-b]pyridine topo IIα inhibitors, offering an underexplored vector for potency and selectivity optimization [2].

Antifungal Discovery Programs Targeting Succinate Dehydrogenase (SDH)

Recent validation of the chromeno[4,3-b]pyridin-5-one scaffold as an antifungal pharmacophore with EC₅₀ values (15.72 µg/mL for lead compound 1i) surpassing commercial fungicides azoxystrobin and osthole supports procurement of derivatives for crop protection research [4]. The target compound, sharing the 5H-chromeno[4,3-b]pyridin-5-one core scaffold, can be screened against panels of phytopathogenic fungi including Alternaria alternata, Alternaria solani, Botrytis cinerea, and Fusarium oxysporum, with molecular docking to SDH used to guide further optimization of the 2-bromobenzamide side chain [4].

Structural Biology: Co-Crystallography with Bromine Anomalous Scattering Phasing

The ortho-bromine atom in the target compound provides a strong anomalous scattering signal at Cu Kα X-ray wavelength (f'' ≈ 1.28 e⁻ for Br at 1.54 Å), enabling experimental phasing for de novo protein-ligand co-crystal structure determination [5]. This capability is absent in the 4-tert-butyl analog (CAS 851411-57-9, CHEMBL3770726) which lacks heavy atoms, and in the unsubstituted parent benzamide [6]. For structural biology groups determining binding modes of chromeno[4,3-b]pyridine ligands with topoisomerase IIα, SDH, or novel targets identified through screening, the target compound provides a crystallographically tractable tool compound.

Quote Request

Request a Quote for 2-bromo-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.